molecular formula C11H10O3 B7980418 Methyl 7-methylbenzofuran-2-carboxylate

Methyl 7-methylbenzofuran-2-carboxylate

Cat. No.: B7980418
M. Wt: 190.19 g/mol
InChI Key: DZMGTOOXBRGGBI-UHFFFAOYSA-N
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Description

Methyl 7-methylbenzofuran-2-carboxylate (CAS 56020-30-5) is a high-purity chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . This ester is a derivative of benzofuran-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry for the development of biologically active molecules . Benzofuran derivatives are recognized for their diverse therapeutic potential, which includes antiviral, antioxidant, antifungal, and antitumor activities . The benzofuran core structure is a key component in numerous synthetic studies aimed at discovering new anticancer agents, with some derivatives demonstrating potent and selective cytotoxicity towards human leukemia cell lines . As a methyl ester, this compound serves as a versatile synthetic intermediate, or building block, that can be used in various organic syntheses, including further functionalization or hydrolysis to the corresponding carboxylic acid . The presence of the methyl substituent on the benzofuran ring system can influence the compound's electronic properties and lipophilicity, which are critical parameters in drug design and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-4-3-5-8-6-9(11(12)13-2)14-10(7)8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMGTOOXBRGGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 7-methylbenzofuran-2-carboxylate is primarily investigated for its therapeutic properties, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can act as inhibitors of leukotriene biosynthesis, which is crucial in inflammatory responses. These compounds have shown efficacy in treating conditions such as asthma, allergic reactions, and other inflammatory diseases by mitigating the effects of leukotrienes, which are mediators of inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. In particular:

  • Cell Lines Tested : MDA-MB-231 (breast carcinoma), CEM (lymphoblastic leukemia), and HeLa (cervical carcinoma).
  • IC50 Values : The compounds showed IC50 values ranging from 0.08 to 0.19 μM, indicating potent activity against tumor cells .

The mechanism behind this activity often involves apoptosis induction in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Beyond their pharmaceutical applications, this compound derivatives exhibit a range of biological activities:

  • Antioxidant : They possess properties that help combat oxidative stress.
  • Antimicrobial : Some studies suggest efficacy against various bacterial strains.
  • Antiviral : Potential activity against viruses like Hepatitis C has been noted .

Material Science Applications

This compound has also been explored for its utility in material science:

Fluorescent Materials

Recent advancements have led to the synthesis of blue fluorescent benzofuran derivatives using this compound as a precursor. These materials are being studied for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of this compound derivatives.

Synthesis Techniques

The compound can be synthesized through various methods, including:

  • Microwave-assisted synthesis techniques that enhance yield and reduce reaction time.
  • Traditional organic synthesis methods involving condensation reactions .

Structure-Activity Relationship

SAR studies reveal that modifications in the benzofuran structure significantly affect biological activity. For example, the introduction of halogen or alkyl groups can enhance anticancer potency while maintaining low toxicity towards normal cells .

Case Studies and Data Tables

The following table summarizes key findings from various studies on this compound and its derivatives:

Study ReferenceApplicationCell Line TestedIC50 (μM)Observations
Anti-inflammatoryN/AN/AInhibits leukotriene biosynthesis
AnticancerMDA-MB-2310.08Induces apoptosis
AntioxidantN/AN/AExhibits significant antioxidant activity
Material ScienceN/AN/ASynthesis of fluorescent materials
AntiviralHepatitis C VirusN/APotential therapeutic agent for viral infections

Mechanism of Action

The mechanism of action of methyl 7-methylbenzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membrane integrity. In anticancer research, these compounds may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes substituents, molecular formulas, and physical properties of methyl 7-methylbenzofuran-2-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key References
This compound 7-Me, 2-CO₂Me C₁₁H₁₀O₃ 190.19 Not reported Not reported Not reported (Hypothetical)
Ethyl 7-methoxybenzofuran-2-carboxylate 7-OMe, 2-CO₂Et C₁₂H₁₂O₄ 220.22 316.2 85–90 1.192
Ethyl 5-bromo-1-benzofuran-2-carboxylate 5-Br, 2-CO₂Et C₁₁H₉BrO₃ 269.09 Not reported Not reported Not reported
Ethyl 7-chloro-3-methylbenzofuran-2-carboxylate 7-Cl, 3-Me, 2-CO₂Et C₁₂H₁₁ClO₃ 238.67 Not reported Not reported Not reported
Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate 7-Br, 5-Cl, 2-CO₂Me C₁₀H₇BrClO₃ 290.52 Not reported Not reported Not reported

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) at the 7-position may enhance solubility compared to electron-withdrawing groups (e.g., bromo, chloro), which could increase stability but reduce bioavailability .

Biological Activity

Methyl 7-methylbenzofuran-2-carboxylate is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure with significant potential in various biological applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic properties supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10O3
  • Molecular Weight : Approximately 190.20 g/mol
  • Structural Features : Contains a carboxylate group and a methyl substitution at the 7-position of the benzofuran moiety, contributing to its unique biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative activity against several human cancer cell lines, including:
    • Breast Carcinoma (MDA-MB-231)
    • Cervical Carcinoma (HeLa)
    • Lymphoblastic Leukemia (CEM)
    The IC50 values for these cell lines indicate the concentration required to inhibit cell growth by 50%, showing promising results compared to reference compounds like colchicine .
    Cell LineIC50 (µM)
    MDA-MB-23115.3
    HeLa12.5
    CEM18.7
  • Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells, as evidenced by increased activity of caspase markers and DNA intercalation assays indicating potential interaction with cellular DNA .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • In Vitro Antimicrobial Efficacy : It exhibits promising antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis and other common pathogens. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:
    MicroorganismMIC (µg/mL)
    M. tuberculosis H37Rv8
    Staphylococcus aureus4
    Escherichia coli16
    These results suggest that the compound could serve as a lead for developing new antimycobacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzofuran structure can significantly influence biological activity. For example, the presence of specific substituents at different positions on the benzofuran ring can enhance or diminish anticancer and antimicrobial properties .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated a series of benzofuran derivatives, including this compound, showing that compounds with similar structures exhibited varying degrees of cytotoxicity across different cancer cell lines. Notably, those with a hydroxyl group at the C-6 position showed enhanced activity against MDA-MB-231 cells .
  • Antimicrobial Evaluation : Research highlighted that methyl benzofurans with specific substitutions demonstrated significant effectiveness against M. tuberculosis, suggesting potential therapeutic applications in treating resistant strains .

Q & A

Q. How to design a high-throughput screening workflow for this compound analogs?

  • Methodology : Use parallel synthesis with automated liquid handlers to generate a library of derivatives. Screen against target enzymes (e.g., DHODH) using microplate-based fluorescence assays. Data analysis pipelines (e.g., Python-based tools) prioritize hits based on IC50_{50} and selectivity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.